molecular formula C17H21N3O3 B2737148 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097923-41-4

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2737148
CAS No.: 2097923-41-4
M. Wt: 315.373
InChI Key: UGKXBYFRMPYMDN-UHFFFAOYSA-N
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Description

The compound 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a substituted azetidine ring. Its structure includes a 3-(dimethylamino)benzoyl group attached to the azetidine moiety, which is further linked to the pyrrolidine-2,5-dione core via a methylene bridge. This compound shares structural similarities with analogues reported in the literature, particularly 1-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS: 2097895-50-4, ), where the dimethylamino group is replaced by a benzyloxy substituent.

Properties

IUPAC Name

1-[[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-18(2)14-5-3-4-13(8-14)17(23)19-9-12(10-19)11-20-15(21)6-7-16(20)22/h3-5,8,12H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXBYFRMPYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)benzoyl chloride with azetidine-3-methanol under basic conditions to form the azetidine intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and azetidine moieties can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues with Azetidine and Pyrrolidine-2,5-dione Moieties

1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (BJ42218)
  • Structure: Features a benzyloxy group instead of dimethylamino at the benzoyl position.
  • Molecular Weight : 378.42 g/mol (C${22}$H${22}$N$2$O$4$) .
  • Key Differences: The benzyloxy group introduces steric bulk and lipophilicity, which may reduce solubility compared to the dimethylamino substituent. The dimethylamino group’s electron-donating nature could enhance interactions with charged biological targets, such as enzymes or receptors.
Spiroisoxazoline Derivatives (YA2 and YA3)
  • Structure : Spiro-fused isoxazoline rings attached to pyrrolidine-2,5-dione ().

Pyrrolidine-2,5-dione Derivatives with Indole and Piperidine Substituents

Compounds from and , such as 4h and 5-9 , feature indole and piperidine groups linked to the pyrrolidine-2,5-dione core:

Compound ID Substituents Molecular Weight Yield (%) Melting Point (°C) Biological Activity
4h () 5-Fluoro-indol-3-yl, piperidinyl [Calculated] 57.2 203–204 Potential antimicrobial
5 () 1H-Pyrrolo[2,3-b]pyridin-3-yl, dihydropyridinyl [Calculated] 46 97–102 Undisclosed
  • Key Differences: Indole and pyrrolopyridine substituents may enhance π-π stacking with aromatic residues in enzymes, unlike the target compound’s benzoyl-azetidine group. The 5-fluoro substitution in 4h could improve metabolic stability compared to the dimethylamino group .
Antimicrobial Mannich Bases ()
  • Compounds: 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and analogues.
  • Activity: Moderate antimicrobial effects against E. coli, B.
  • Key Differences: The target compound’s azetidine and dimethylamino groups may broaden antimicrobial spectra due to enhanced membrane penetration.
Anti-convulsant Michael Adducts ()
  • Compounds : 1-(4-Acetylphenyl)-3-aryloxy-pyrrolidine-2,5-diones.
  • Activity : IC$_{50}$ values of 100.5 mM (GABA-transaminase inhibition), comparable to vigabatrin.
Spectroscopic Data
  • NMR/HRMS: Compounds in show distinct $^1$H NMR shifts for aromatic protons (e.g., 2j: δ 7.45–7.80 ppm), which would differ for the target compound’s dimethylamino group (predicted δ ~2.8 ppm for N(CH$3$)$2$) .

Biological Activity

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azetidine Moiety : This four-membered ring contributes to the compound's unique reactivity and biological interactions.
  • Pyrrolidine Ring : The presence of the pyrrolidine structure enhances its pharmacological properties.
  • Dimethylamino Group : This functional group is often associated with increased lipophilicity and biological activity.

The molecular formula is C17H22N2O2C_{17}H_{22}N_2O_2, with a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antibacterial Activity

Table 1 summarizes the antibacterial activity of the compound against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.96 - 7.81 µg/mL
Escherichia coliNot significant
Klebsiella pneumoniaeWeak inhibition
Pseudomonas aeruginosaNo activity

Note: The MIC values indicate the concentration required to inhibit bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on RAW264.7 cells showed that at concentrations below 2 µg/mL, there was no significant difference in cell viability compared to control groups, indicating a favorable safety profile for further development.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Study on Antimicrobial Effects : A study evaluated the compound's effectiveness against Staphylococcus aureus, showing promising results comparable to known antibiotics like penicillin.
  • Inflammatory Response Modulation : The compound was tested for its ability to modulate nitric oxide production in RAW264.7 cells, revealing anti-inflammatory properties at specific concentrations.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione?

  • Methodology : Synthesis typically involves multi-step reactions:

Acylation : React 3-(dimethylamino)benzoic acid with an azetidin-3-ylmethyl precursor to form the benzoyl-azetidine intermediate.

Cyclization : Couple the intermediate with pyrrolidine-2,5-dione under basic conditions (e.g., DIPEA) in anhydrous DMF .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization for high purity (>95%) .

  • Optimization : Continuous flow reactors may enhance scalability and yield .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₄N₃O₃: 342.1818) .
  • XRD : Resolves crystal packing and stereochemical configuration in solid state .

Q. What in vitro assays are suitable for initial biological screening?

  • Recommended Assays :

  • Acetylcholinesterase (AChE) Inhibition : Ellman’s assay to assess IC₅₀ values .
  • Anticonvulsant Activity : Maximal electroshock seizure (MES) and 6 Hz tests in rodent models .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF7, HT29) .

Advanced Research Questions

Q. How does the dimethylamino-benzoyl substituent influence biological activity compared to other aryl groups?

  • SAR Insights :

  • Electron-Donating Groups : The dimethylamino group enhances solubility and bioavailability via H-bonding with target proteins (e.g., AChE) .
  • Comparative Data : Replacement with methoxy or halogens (e.g., 2-methoxyphenyl in ) reduces anticonvulsant efficacy (ED₅₀ increases from 14.18 mg/kg to >30 mg/kg) .
    • Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling and test in parallel assays .

Q. What strategies resolve contradictory efficacy data between in vitro and in vivo models?

  • Case Study : If in vitro AChE inhibition (IC₅₀ = 5.2 µM) does not translate to in vivo anticonvulsant activity:

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability .

Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation .

Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 assays or PET tracers (e.g., 11^{11}C-labeled analogs) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate interactions with BBB transporters (e.g., P-gp) to predict CNS penetration .
  • QSAR Models : Correlate logP, polar surface area, and substituent electronegativity with bioavailability .
  • Docking Studies : Map the dimethylamino group’s interaction with AChE’s peripheral anionic site .

Q. What experimental designs elucidate the mechanism of action for anticonvulsant effects?

  • Stepwise Protocol :

Patch-Clamp Electrophysiology : Test voltage-gated Na⁺/Ca²⁺ channel modulation in hippocampal neurons .

Calcium Imaging : Quantify intracellular Ca²⁺ flux in HT29 cells pre/post-treatment .

Gene Knockdown : Use siRNA targeting neuronal channels to confirm target specificity .

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